molecular formula C20H15N3O3S2 B2925715 N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide CAS No. 303035-49-6

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide

Cat. No.: B2925715
CAS No.: 303035-49-6
M. Wt: 409.48
InChI Key: BSPDITYLOGZHHD-UHFFFAOYSA-N
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Description

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide is a synthetic organic compound that combines a thiazole ring, a sulfonamide group, and a naphthamide moiety. This compound is of interest due to its potential biological activities, including antibacterial and antiproliferative properties.

Mechanism of Action

Target of Action

The compound N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide, also known as N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}NAPHTHALENE-2-CARBOXAMIDE, is a synthetic derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .

Mode of Action

The compound interacts with its bacterial targets by inhibiting the biosynthesis of certain bacterial lipids . It is also investigated for its antibacterial activity in complex with the cell-penetrating peptide octaarginine . It creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .

Biochemical Pathways

The compound affects the biochemical pathways related to the biosynthesis of certain bacterial lipids . The disruption of these pathways leads to the creation of pores in the bacterial cell membranes , which can cause cell lysis and death.

Pharmacokinetics

The compound’s interaction with the cell-penetrating peptide octaarginine suggests potential enhancement of its bioavailability .

Result of Action

The result of the compound’s action is potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound, especially when used in conjunction with the cell-penetrating peptide octaarginine, shows faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes . This leads to the death of the bacterial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide typically involves a multi-step processThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide is unique due to its combination of the thiazole, sulfonamide, and naphthamide groups, which confer a distinct set of biological activities. This combination allows it to target multiple pathways and mechanisms, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c24-19(16-6-5-14-3-1-2-4-15(14)13-16)22-17-7-9-18(10-8-17)28(25,26)23-20-21-11-12-27-20/h1-13H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPDITYLOGZHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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